6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile is a chemical compound characterized by the presence of a difluorobenzodioxole group attached to a pyridine ring with a methyl and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable pyridine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Wissenschaftliche Forschungsanwendungen
6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanol: Shares the difluorobenzodioxole group but differs in the functional groups attached.
(2S)-2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)pyrrolidine hydrochloride: Contains a similar core structure with different substituents.
Uniqueness
6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
833457-57-1 |
---|---|
Molekularformel |
C14H8F2N2O2 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
6-(2,2-difluoro-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C14H8F2N2O2/c1-8-5-9(7-17)18-11(6-8)10-3-2-4-12-13(10)20-14(15,16)19-12/h2-6H,1H3 |
InChI-Schlüssel |
HSPJLODCOORLLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)C2=C3C(=CC=C2)OC(O3)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.